N-Boc-N'-Benzylidene-hydrazine
Description
Significance of Hydrazine (B178648) Derivatives in Organic Synthesis and Medicinal Chemistry
Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. wikipedia.orgbenthamscience.com These compounds are recognized for their utility as reagents, intermediates, and key structural motifs in a wide array of bioactive molecules. wikipedia.orgnih.gov The N-N single bond in hydrazine derivatives imparts unique chemical reactivity, allowing them to participate in a variety of transformations to form heterocyclic compounds and other complex molecular architectures. nih.govmdpi.com
In medicinal chemistry, the hydrazine framework is present in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.goviscientific.orgontosight.ai For instance, certain hydrazide-hydrazones have shown potent inhibitory effects against various cancer cell lines. nih.gov The ability of hydrazine derivatives to act as ligands for metal ions also contributes to their biological significance. iiste.org
Strategic Utility of Protecting Groups in Complex Molecular Architectures
The synthesis of complex organic molecules often requires a strategic approach to manage the reactivity of various functional groups. Protecting groups are essential tools in this endeavor, temporarily masking a reactive site to prevent it from undergoing undesired reactions while other parts of the molecule are being modified. numberanalytics.comfiveable.me
The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgjk-sci.com It is favored for its ease of introduction, stability under a variety of reaction conditions (including basic hydrolysis and many nucleophiles), and its facile removal under mild acidic conditions. total-synthesis.comtcichemicals.com This orthogonality to other protecting groups, such as Fmoc and Cbz, allows for selective deprotection strategies in the synthesis of complex molecules like peptides. numberanalytics.comtotal-synthesis.com
The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Its removal is commonly achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com
The benzylidene moiety in N-Boc-N'-Benzylidene-hydrazine is part of a Schiff base, which is a compound containing a carbon-nitrogen double bond (imine). rdd.edu.iqontosight.ai Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. numberanalytics.com In this case, it is formed from benzaldehyde (B42025) and the hydrazine derivative.
The benzylidene group serves multiple purposes. It can act as a protecting group for the hydrazine nitrogen, influencing its reactivity. The C=N double bond can undergo various chemical transformations, such as reduction to form a benzylamine (B48309) derivative. Furthermore, the aromatic ring of the benzylidene group can participate in π-π stacking interactions, which can influence the conformation and properties of the molecule. Schiff bases are also known to coordinate with metal ions and have been investigated for their own biological activities. iiste.orgmdpi.com
Conceptual Framework for the Dual Functional Group Strategy
The design of this compound exemplifies a dual functional group strategy, where two distinct functionalities are incorporated into a single reagent to achieve specific synthetic goals. researchgate.netacs.org This approach allows for a sequence of reactions to be carried out on a single substrate, often with high efficiency and control.
In this molecule, the Boc group provides robust protection for one of the hydrazine nitrogens, while the benzylidene group offers a site for further functionalization or can be cleaved under different conditions. This allows for the sequential unmasking and reaction of the two nitrogen atoms of the hydrazine core, making it a powerful synthon for the construction of more complex nitrogen-containing compounds. This strategy is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. rsc.org
Overview of Research Trajectories Pertaining to this compound
Research involving this compound and related structures is multifaceted. One major area of focus is its use as a versatile intermediate in organic synthesis. biosynth.com For example, it can be a precursor to various heterocyclic compounds and other molecules with potential pharmaceutical applications. evitachem.com
Studies have also explored the biological activities of derivatives of this compound. The broader class of hydrazones has been investigated for a wide range of pharmacological properties, including as inhibitors of enzymes like tyrosinase and urease. mdpi.comnih.gov Research has shown that modifications to the benzylidene ring can significantly impact the biological activity of these compounds. researchgate.net The development of novel catalysts and reaction conditions for the synthesis and transformation of such molecules is another active area of research, with a focus on green and sustainable chemistry.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 24469-50-9 | biosynth.com |
| Molecular Formula | C₁₂H₁₆N₂O₂ | biosynth.com |
| Molecular Weight | 220.27 g/mol | biosynth.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | 2°C - 8°C | biosynth.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(Z)-benzylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKATZANDADGPR-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24469-50-9 | |
| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc N Benzylidene Hydrazine and Its Precursors
Foundation of N-Boc-Hydrazine Synthesis
The synthesis of N-Boc-N'-benzylidene-hydrazine commences with the preparation of its precursor, N-Boc-hydrazine, also known as tert-butyl carbazate (B1233558). This step is crucial as it introduces the Boc protecting group, which allows for selective reactions at the other nitrogen atom of the hydrazine (B178648) molecule. evitachem.com
Condensation Reactions of Hydrazine with Di-tert-Butyl Dicarbonate (B1257347)
The most prevalent method for synthesizing N-Boc-hydrazine involves the reaction of hydrazine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic substitution where the hydrazine acts as the nucleophile, attacking one of the carbonyl carbons of Boc₂O.
The reaction is typically carried out in a biphasic solvent system, such as water and dichloromethane (B109758), under mild basic conditions. The base, often sodium bicarbonate, maintains a pH between 8 and 9, facilitating the nucleophilic attack. Triethylamine or pyridine (B92270) are also commonly used as bases in organic solvents like dichloromethane or tetrahydrofuran. The reaction is generally performed at low temperatures, around 0°C, to minimize the formation of side products. google.com
Table 1: Reaction Parameters for N-Boc-Hydrazine Synthesis
| Parameter | Conditions | Reference |
|---|---|---|
| Reactants | Hydrazine hydrate (B1144303), Di-tert-butyl dicarbonate | |
| Solvent | Dichloromethane/Water, Tetrahydrofuran | |
| Base | Sodium bicarbonate, Triethylamine, Pyridine | |
| Temperature | 0°C to room temperature | google.com |
Alternative Synthetic Routes to N-Boc-Hydrazine
While the reaction with Boc₂O is standard, alternative methods for introducing the Boc group exist. These include the use of other Boc-donating reagents like Boc-ONH₂, BocN₃, and 1-(tert-butoxycarbonyl)benzotriazole. semanticscholar.orgumich.edu However, di-tert-butyl dicarbonate remains the most widely used due to its commercial availability, stability, and cost-effectiveness. semanticscholar.orgumich.edu
Another approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the solvent and catalyst, offering a more sustainable and higher-yielding process. Furthermore, solvent-free techniques have been developed where the substrate is stirred in molten di-tert-butyl dicarbonate, eliminating the need for a catalyst and simplifying the work-up procedure. semanticscholar.orgumich.edu
Optimization of Reaction Conditions for N-Boc-Hydrazine Formation
Optimizing reaction conditions is key to achieving high yields and purity of N-Boc-hydrazine. The choice of solvent can significantly impact the reaction. For instance, a biphasic system of water and dichloromethane is effective for the reaction with Boc₂O. The use of isopropanol (B130326) as a solvent has also been reported. google.com
The molar ratio of the reactants is another critical factor. Using a slight excess of Boc anhydride (B1165640) can help ensure the complete conversion of hydrazine. Temperature control is vital; maintaining a low temperature (around 0°C) minimizes the formation of di-Boc-protected hydrazine and other side products. google.com Recent advancements include the use of magnetically recoverable nanocatalysts, such as silica-decorated ferromagnetic-nanoceria, which facilitate the reaction under solvent-free conditions and allow for easy catalyst recycling. acs.org
Benzylidene Moiety Formation via Condensation with Benzaldehydes
Once N-Boc-hydrazine is synthesized, the next step is the formation of the benzylidene moiety through a condensation reaction with benzaldehyde (B42025). This reaction results in the formation of a Schiff base, specifically a hydrazone, characterized by a C=N double bond. evitachem.comgsconlinepress.com
Acidic and Neutral Catalysis in Imine Formation
The condensation of N-Boc-hydrazine with benzaldehyde to form an imine can be performed under various catalytic conditions. Mild acid catalysis is often employed to protonate the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. ajgreenchem.comajgreenchem.com Glacial acetic acid is a commonly used catalyst in this context. ajgreenchem.comajgreenchem.com
Interestingly, the reaction can also proceed efficiently under neutral or even catalyst-free conditions, particularly when conducted in polar protic solvents like ethanol (B145695). In some cases, a Lewis acid such as trimethylsilyltriflate (TMSOTf) has been used to facilitate the reaction and prevent the formation of precipitates, leading to excellent conversions. rsc.org
Thermal Conditions for Schiff Base Elaboration
The formation of the Schiff base is typically conducted under mild thermal conditions, often ranging from room temperature to gentle heating. researchgate.net The optimal temperature can depend on the specific reactants and the presence of a catalyst. For instance, reactions in ethanol can proceed efficiently at room temperature (25°C). researchgate.net
In some protocols, refluxing in ethanol for several hours is employed to drive the reaction to completion. impactfactor.org However, higher temperatures (above 80°C) can risk the deprotection of the Boc group, so milder conditions (below 60°C) are generally preferred to maintain the integrity of the protecting group. Microwave-assisted synthesis has also been explored, where heating in ethanol at 70°C has been shown to improve the yield of hydrazones.
Table 2: Conditions for Benzylidene Moiety Formation
| Parameter | Conditions | Reference |
|---|---|---|
| Reactants | N-Boc-hydrazine, Benzaldehyde | |
| Catalyst | Acidic (e.g., glacial acetic acid), Neutral, Lewis acid (e.g., TMSOTf) | ajgreenchem.comajgreenchem.comrsc.org |
| Solvent | Ethanol, other polar protic solvents | |
| Temperature | Room temperature to 70°C | researchgate.net |
Influence of Substituted Benzaldehydes on Product Formation
The electronic and steric properties of substituents on the benzaldehyde ring significantly influence the formation of N-Boc-N'-aryl-hydrazones. The reactivity of the aldehyde's carbonyl carbon is a key factor; electron-withdrawing groups enhance its electrophilicity, thereby accelerating the nucleophilic attack by the hydrazine. discoveryjournals.org
Research indicates that aromatic aldehydes featuring electron-withdrawing groups (such as -NO₂, -CN, or halogens) tend to produce higher yields of the corresponding hydrazone compared to those with electron-donating groups. reading.ac.uk For instance, reactions using 4-cyanobenzaldehyde (B52832) and 4-nitrobenzaldehyde (B150856) proceed smoothly, often resulting in excellent yields. researchgate.net Conversely, while electron-donating groups may slow the reaction rate, good to excellent yields can still be achieved, often by adjusting reaction conditions. discoveryjournals.orgnih.gov
Steric hindrance, particularly from ortho-substituents on the benzaldehyde ring, can impede the reaction and lead to lower product yields. organic-chemistry.org This effect is attributed to the physical obstruction of the reaction site.
The following table summarizes the impact of various substituents on benzaldehyde on the yield of the resulting hydrazone.
| Benzaldehyde Substituent | Electronic Effect | Position | Observed Impact on Yield | Reference |
|---|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | para | High to excellent yields reported. | discoveryjournals.orgresearchgate.netekb.eg |
| -CN | Strongly Electron-Withdrawing | para | Excellent yields (e.g., 94%). | researchgate.net |
| -Cl | Electron-Withdrawing | di-substituted (2,4- or 3,5-) | Good to excellent yields, reactivity is highest for 2,4-dichloro due to inductive effect. | discoveryjournals.org |
| -CH₃ | Electron-Donating | ortho | Reduced yield due to steric hindrance. | organic-chemistry.org |
| -OCH₃ | Strongly Electron-Donating | para | Good yields, though potentially lower than with electron-withdrawing groups. | ekb.eg |
Advanced Synthetic Approaches
Beyond the basic condensation, more sophisticated methods have been developed for the synthesis of this compound and related hydrazones, focusing on efficiency, stereocontrol, and green chemistry principles.
One-Pot Synthetic Strategies
One-pot methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. For hydrazone synthesis, a one-pot, three-component reaction involving an activated amide, hydrazine, and an aldehyde (or ketone) has been shown to be effective. organic-chemistry.org This approach proceeds through the in-situ formation of a hydrazide, which then condenses with the carbonyl compound. organic-chemistry.org
Other relevant one-pot procedures have been developed for structurally similar compounds. These include:
A tandem direct reductive amination of aldehydes followed by N-Boc protection to yield N-Boc protected secondary amines. nih.gov
The palladium-catalyzed direct acylation of N-Boc hydrazones with aldehydes to produce 1,2-diacylbenzenes in a single pot. rsc.org
Catalyst-free, three-component synthesis of N-(4-arylthiazol-2-yl) hydrazones in water, highlighting an environmentally friendly approach. nih.gov
These strategies underscore the adaptability of one-pot reactions for creating complex molecules from simple precursors efficiently.
Stereoselective Synthesis Employing N-Boc-Hydrazine Intermediates
Controlling stereochemistry is crucial in the synthesis of complex molecules. In hydrazone synthesis, the condensation of tert-butyl carbazate with aldehydes typically results in the formation of the more thermodynamically stable (E)-isomer. chem-soc.si
The N-Boc group plays a significant role in more complex stereoselective transformations where the N-Boc-hydrazone acts as an intermediate. N-acylhydrazones, which are structurally analogous, are recognized as stable imine surrogates. The N-acyl group, like the N-Boc group, can function as a template for metal catalysis, thereby directing the stereochemical outcome of subsequent reactions. researchgate.net For example, isatin (B1672199) N-Boc ketimines are employed in asymmetric Mannich reactions catalyzed by chiral phosphoric acids to generate chiral hydrazones, which serve as precursors for enantiopure spirocyclic aziridines. rsc.org The development of enantioselective catalytic methodologies for creating complex structures like spirocyclic oxindoles and dihydropyridazinones often relies on the predictable reactivity of hydrazone intermediates, including those protected with a Boc group. rsc.orgnih.gov
Transition Metal-Free Methodologies in Related Hydrazone Syntheses
In line with the principles of green chemistry, there is a significant drive to develop synthetic methods that avoid the use of transition metals. Several metal-free approaches for the synthesis of hydrazones and related nitrogen-containing heterocycles have been successfully established.
Notable examples include:
The reaction of activated amides with hydrazine in an aqueous environment at room temperature, which provides acyl hydrazides that can be converted to hydrazones without a metal catalyst. organic-chemistry.org
The cascade oxidation and halogenoaminocyclization of trifluoromethylated homoallylic N-acylhydrazines to produce CF₃-containing pyrazolines occurs efficiently without any metal additives. acs.org
The synthesis of difluoromethylated pyrazoline compounds via a tandem addition/cyclization/halogenation of difluoromethylated N-acylhydrazones with allyltrimethylsilanes under metal-free conditions. acs.org
The one-pot synthesis of N-2(5H)-furanonyl sulfonyl hydrazone compounds can be achieved using metal-free catalysts at room temperature. sioc-journal.cn
These methodologies demonstrate that complex bond formations for the synthesis of hydrazone derivatives can be achieved effectively without relying on transition metal catalysts.
Methodologies for Product Isolation and Purification
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Chromatographic techniques are the most commonly employed methods for this purpose.
Chromatographic Techniques (e.g., Column Chromatography, HPLC)
Column Chromatography: Silica (B1680970) gel column chromatography is a standard and widely used method for the purification of this compound and its derivatives. nih.gov The crude product is loaded onto a silica gel column, and a solvent system (eluent) of appropriate polarity is used to separate the desired compound from unreacted starting materials and byproducts. Common eluent systems reported for similar compounds include mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297) or dichloromethane and methanol (B129727). nih.govrsc.org The hydrazine starting material, being quite polar, tends to stick to the silica gel, allowing for effective separation. reddit.com
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final product and can also be used for preparative purification. americanpharmaceuticalreview.compensoft.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for hydrazones. pensoft.net
In RP-HPLC, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. pensoft.net The separation is achieved by running a gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer (such as a phosphate (B84403) buffer or water with an additive like trifluoroacetic acid, TFA). pensoft.net The purity of the compound is determined by integrating the peak area in the resulting chromatogram. This method is also scalable for the isolation of highly pure material in preparative applications. pensoft.net
Chemical Reactivity and Transformation Mechanisms of N Boc N Benzylidene Hydrazine
Selective Deprotection Strategies
The dual protection afforded by the Boc and benzylidene groups provides enhanced stability and selectivity in synthetic reactions. This allows for the controlled, stepwise unmasking of the hydrazine (B178648) functionality, a crucial aspect in multi-step organic synthesis.
Acid-Mediated Boc Group Removal to Yield Free Hydrazine Derivatives
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions. semanticscholar.org The removal of the Boc group from N-Boc-N'-benzylidene-hydrazine is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). evitachem.com This process regenerates the free hydrazine derivative, benzylidene hydrazine, with the release of carbon dioxide and tert-butanol (B103910) as byproducts.
A variety of other acidic reagents can also effect this transformation, including sulfuric acid, p-toluenesulfonic acid (TsOH), and various Lewis acids like zinc bromide (ZnBr2). semanticscholar.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, aqueous phosphoric acid has been shown to be an effective and mild reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org Furthermore, catalyst-free deprotection has been achieved using water at elevated temperatures, offering an environmentally benign alternative. semanticscholar.org
Table 1: Reagents for Acid-Mediated Boc Deprotection
| Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|
| Strong Brønsted Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc) as solvent, often at room temperature |
| Lewis Acids | Zinc bromide (ZnBr₂), Tin(IV) chloride (SnCl₄), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Aprotic solvents like acetonitrile (B52724) or dichloromethane |
| Aqueous Systems | Aqueous phosphoric acid, Water (at reflux) | Often requires elevated temperatures |
Controlled Benzylidene Group Cleavage
The benzylidene group, an imine functionality, can be selectively cleaved under specific conditions, which allows for the controlled release of the N-Boc-hydrazine. This transformation is valuable as it provides access to a protected hydrazine that can be used in subsequent reactions.
Hydrolysis, typically under mild acidic conditions, can be employed to cleave the benzylidene group. The reaction proceeds by protonation of the imine nitrogen, followed by nucleophilic attack of water to form a carbinolamine intermediate, which then breaks down to yield N-Boc-hydrazine and benzaldehyde (B42025). Additionally, reductive methods can also achieve the cleavage of the benzylidene group. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imine to an amine, which may then be cleaved, or in some cases, directly lead to the formation of N-Boc-hydrazine. Sodium borohydride (B1222165) (NaBH₄) is another reducing agent that can be used for this purpose. evitachem.com
Oxidative Transformations
The hydrazine moiety in this compound is susceptible to oxidation, leading to the formation of various nitrogen-containing functional groups. These transformations are significant for the synthesis of energetic materials and other specialized chemical compounds.
Conversion of the Hydrazine Moiety to Azides
The oxidation of the hydrazine functionality can lead to the formation of azides. evitachem.com This transformation typically involves the use of strong oxidizing agents. For example, reagents like potassium permanganate (B83412) (KMnO₄) can be employed to effect this conversion. evitachem.com The mechanism of this reaction likely involves the initial formation of a diazo intermediate, which is then further oxidized to the corresponding azide.
Formation of Other Oxidized Hydrazine Derivatives
Besides azides, the oxidation of this compound can yield other oxidized derivatives. Depending on the oxidant and reaction conditions, products such as azo compounds or tetrazines could potentially be formed. The controlled oxidation of hydrazine derivatives is a key strategy for accessing a diverse range of nitrogen-rich compounds. For instance, the oxidation of N-H oxaziridines, which can be conceptually related to intermediates in hydrazine oxidation, has been extensively studied. acs.org
Reductive Transformations
The reduction of this compound primarily targets the benzylidene imine functionality. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), is a common method for this reduction. This process leads to the formation of N-Boc-N'-benzylhydrazine. Sodium borohydride (NaBH₄) and sodium cyanoborohydride can also be used as reducing agents for this transformation. evitachem.comresearchgate.net The resulting N-Boc-protected benzylhydrazine (B1204620) is a useful building block in the synthesis of various biologically active molecules. In some cases, more forceful reduction conditions can lead to the cleavage of the N-N bond, although this is generally a less common pathway. nih.gov
Table 2: Summary of Key Transformations
| Transformation Type | Targeted Group | Typical Reagents | Product |
|---|---|---|---|
| Acid-Mediated Deprotection | Boc group | TFA, HCl, H₂SO₄, TsOH | Benzylidene hydrazine |
| Controlled Cleavage | Benzylidene group | Mild acid, H₂O; Pd/C, H₂; NaBH₄ | N-Boc-hydrazine |
| Oxidation | Hydrazine moiety | KMnO₄ | Azides, other oxidized derivatives |
| Reduction | Benzylidene group (imine) | Pd/C, H₂; NaBH₄; NaBH₃CN | N-Boc-N'-benzylhydrazine |
Catalytic Hydrogenation of the Benzylidene Imine to N-Boc-Hydrazine
The reduction of the carbon-nitrogen double bond in this compound is a key transformation that yields N-Boc-benzylhydrazine. Catalytic hydrogenation is a widely employed method for this purpose, offering high efficiency and clean conversion.
The most common catalyst for this reaction is palladium on activated carbon (Pd/C). The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) at pressures ranging from atmospheric to slightly elevated. The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being common. The hydrogenation proceeds smoothly under mild conditions, selectively reducing the imine bond without affecting the Boc protecting group or the aromatic ring. This selectivity is crucial for preserving the integrity of the molecule for subsequent synthetic steps. The general transformation is depicted below:
This compound + H₂ --(Pd/C)--> N-Boc-N'-benzylhydrazine
Research has also explored the use of other catalytic systems. For instance, nickel-based catalysts, such as Raney Nickel, can also effect this reduction, sometimes requiring different reaction conditions like variations in temperature and pressure. researchgate.net Asymmetric hydrogenation of related N-acyl hydrazones using chiral nickel catalysts has been developed to produce chiral hydrazines with high enantioselectivity, suggesting that similar strategies could be applied to achieve chiral N-Boc-benzylhydrazine derivatives. acs.org
Table 1: Conditions for Catalytic Hydrogenation of the Benzylidene Imine
| Catalyst | Reagent | Solvent | Temperature | Pressure | Product |
| Palladium on Carbon (Pd/C) | H₂ | Ethanol | Room Temp | 1-4 atm | N-Boc-N'-benzylhydrazine |
| Raney Nickel | H₂ | Methanol | 25-50°C | 50 psi | N-Boc-N'-benzylhydrazine |
| Platinum(IV) oxide (PtO₂) | H₂ | Ethyl Acetate | Room Temp | 1 atm | N-Boc-N'-benzylhydrazine |
Chemoselective Reduction Methodologies
Chemoselectivity is paramount when dealing with multifunctional compounds like this compound. The goal is often to reduce the imine functionality while leaving the carbamate (B1207046) (Boc group) and the phenyl ring intact.
Besides catalytic hydrogenation, other reducing agents can achieve this transformation. Sodium borohydride (NaBH₄) is a milder reducing agent that is highly effective for the chemoselective reduction of imines in the presence of less reactive functional groups like esters or carbamates. youtube.com The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, where the solvent can also serve as a proton source for the resulting amine. youtube.com
The reactivity of hydride reagents can be tuned. Lithium borohydride (LiBH₄), for example, is more reactive than NaBH₄ and can reduce esters, but it generally does not affect the Boc group under standard conditions. harvard.edu In contrast, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically avoided as it is non-selective and would likely cleave the Boc group in addition to reducing the imine. harvard.edu The choice of reagent allows chemists to selectively target the desired functional group. youtube.com
Table 2: Chemoselective Reducing Agents for the Imine Functionality
| Reagent | Solvent | Key Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol | Reduces imine, does not affect Boc group or ester functionalities. youtube.com |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Ethanol | Reduces imine and other reducible groups like alkenes or nitro groups, but preserves the Boc group. researchgate.net |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Reduces imines and esters, but generally leaves carbamates intact. harvard.edu |
Nucleophilic and Electrophilic Reactions
The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions, making it a valuable synthetic building block.
The hydrazine moiety, even when one nitrogen is protected by a Boc group, retains nucleophilic character at the unsubstituted nitrogen. This allows it to engage in reactions that form new carbon-nitrogen bonds. Studies on the nucleophilicity of various hydrazines show they are effective nucleophiles in reactions with electrophiles like benzhydrylium ions. researchgate.net
One significant application is in the synthesis of more complex hydrazine derivatives. For instance, the nucleophilic nitrogen can participate in substitution or addition reactions. Research has shown that hydrazine derivatives can undergo insertion reactions into activated substrates, such as those derived from Morita-Baylis-Hillman adducts, leading to the formation of two new C-N bonds and yielding functionalized hydrazides after a C-C bond cleavage. organic-chemistry.orgresearchgate.net This highlights the capacity of the hydrazine unit to act as a bidentate nucleophile under certain conditions. Furthermore, the hydrazine functional group can react in transamidation reactions, displacing other amine-derived groups to form acyl hydrazides. researchgate.net
Protonation of the imine nitrogen can activate the molecule for various transformations. For example, in the Fischer Indole (B1671886) Synthesis, a related phenylhydrazone undergoes an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement after tautomerization to an ene-hydrazine intermediate, ultimately forming an indole ring. chemie-brunschwig.ch While the Boc group might influence this specific pathway, the fundamental reactivity of the protonated hydrazone remains relevant.
The hydrazone can also be completely removed. The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate, demonstrates a key transformation of the hydrazone functionality. libretexts.org Under strongly basic conditions with heat, the hydrazone is deprotonated and ultimately decomposes to release nitrogen gas and form a carbanion, which is then protonated to yield the corresponding hydrocarbon. libretexts.org
Mechanistic Investigations of Key Transformations
Understanding the reaction pathways for the formation and cleavage of this compound is crucial for controlling its synthesis and application as a protecting group or synthetic intermediate.
Formation: The synthesis of this compound typically involves the condensation reaction between tert-butyl carbazate (B1233558) (N-Boc-hydrazine) and benzaldehyde. The mechanism is analogous to imine and hydrazone formation from primary amines and carbonyl compounds. libretexts.org
The proposed pathway is as follows:
Nucleophilic Attack: The terminal, more nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of benzaldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: Under acidic or even neutral conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).
Elimination: The lone pair of electrons on the adjacent nitrogen assists in the elimination of a water molecule, forming a C=N double bond and generating the protonated hydrazone.
Deprotonation: A base (which can be the solvent or another molecule of the hydrazine) removes the proton from the nitrogen, yielding the final, neutral this compound product.
Cleavage: The cleavage of the molecule can occur at two primary sites: the Boc group or the hydrazone itself.
Boc Group Cleavage: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. organic-chemistry.org Its removal regenerates the free hydrazine functionality. The cleavage is typically performed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves:
Protonation of the carbonyl oxygen of the Boc group by the acid.
Fragmentation of the protonated carbamate to release carbon dioxide and a stable tert-butyl cation.
The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900). researchgate.net Kinetic studies have shown that the rate of this cleavage can have a second-order dependence on the concentration of the acid. researchgate.net
Hydrazone Cleavage (Hydrolysis): The imine bond of the hydrazone can be hydrolyzed back to its parent carbonyl (benzaldehyde) and hydrazine (tert-butyl carbazate). This reaction is the reverse of its formation and is typically promoted by aqueous acid. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon, leading to a carbinolamine intermediate which then breaks down.
Studies on Intermediates in Related Hydrazine/Hydrazone Chemistry
The reactivity of this compound is deeply rooted in the fundamental chemistry of its constituent functional groups: the hydrazine backbone, the Boc-protecting group, and the benzylidene-derived imine. Understanding the transient species and intermediates that form in related hydrazine and hydrazone reactions is crucial for predicting its chemical behavior. These intermediates are often not isolable but have been characterized through a combination of spectroscopic methods, kinetic studies, and computational modeling.
Hydrazones are generally formed by the reaction of hydrazine with aldehydes or ketones. wikipedia.org The formation mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, which creates a tetrahedral intermediate. fiveable.menumberanalytics.com This is followed by the elimination of a water molecule to yield the final hydrazone product. fiveable.me The entire process is a condensation reaction. numberanalytics.com
In the broader context of hydrazine chemistry, theoretical studies on the thermal decomposition of hydrazine (N₂H₄) have identified larger, complex intermediates. acs.orgnih.gov Research into the potential energy surfaces of hydrazine decomposition has provided evidence for the formation of species such as triazane (B1202773) (N₃H₅) and tetrazane (B14724677) (N₄H₆). acs.orgnih.govmit.edu For instance, triazane can be a primary product of the reaction between the N₂H₃ and NH₂ radicals at certain temperatures and pressures. acs.orgnih.govmit.edu Similarly, the self-reaction of two hydrazyl (N₂H₃) radicals is a key channel for forming tetrazane. acs.orgnih.govmit.edu While these specific intermediates arise under decomposition conditions, their study provides insight into the inherent reactivity and bonding capacity of the nitrogen-nitrogen linkage, a core feature of this compound.
For N-acylhydrazones, a class of compounds structurally related to this compound, the existence of geometric and conformational isomers as intermediates or stable forms is well-documented. nih.gov Geometric isomerism (E/Z) arises from the C=N double bond, with the E isomer generally being more stable and predominant. nih.govacs.org Furthermore, rotational isomers (conformers) can exist due to restricted rotation around the N-N and N-C bonds. nih.gov NMR studies have shown that N-acylhydrazones often exist as a mixture of conformers in solution. nih.gov The stability and predominance of certain conformers can be influenced by their ability to form intermolecular hydrogen bonds with polar solvents. nih.gov The specific conformation of the N-acylhydrazone moiety can dictate its role as a hydrogen-bond donor or acceptor, influencing its interaction with catalysts and reagents. researchgate.net
In reactions such as the Wolff-Kishner reduction, the hydrazone itself is a key intermediate. fiveable.melibretexts.org Under basic conditions, this hydrazone intermediate is deprotonated to form a hydrazone anion. libretexts.org This anion is a crucial transient species, stabilized by resonance that places a negative charge on the carbon atom. libretexts.org Subsequent protonation and another deprotonation step lead to the formation of a carbanion and the elimination of stable dinitrogen gas (N₂), ultimately yielding the reduced alkane product. libretexts.org
The table below summarizes key intermediates relevant to understanding the reactivity of this compound.
Table 1: Key Intermediates in Hydrazine and Hydrazone Chemistry
| Intermediate | Parent Reaction/Context | Key Structural Features & Significance | References |
|---|---|---|---|
| Tetrahedral Intermediate | Hydrazone formation from carbonyls | A species formed by the nucleophilic addition of hydrazine to a carbonyl group, preceding water elimination. | fiveable.me, numberanalytics.com |
| Hydrazone Anion | Wolff-Kishner Reduction | Formed by deprotonation of the hydrazone N-H bond; features a resonance-stabilized carbanionic character. | libretexts.org |
| Triazane (N₃H₅) | Thermal decomposition of hydrazine | A larger hydrazine complex formed from radical recombination (N₂H₃ + NH₂). Its study reveals the N-N bond's capacity for catenation. | acs.org, nih.gov, mit.edu |
| Tetrazane (N₄H₆) | Thermal decomposition of hydrazine | Formed from the self-reaction of hydrazyl radicals (N₂H₃ + N₂H₃). Provides insight into the fundamental reactivity of the hydrazine core. | acs.org, nih.gov, mit.edu, acs.org |
| E/Z Isomers | N-Acylhydrazone Chemistry | Geometric isomers around the C=N bond. The E isomer is typically more stable. The specific isomer influences reactivity. | nih.gov, acs.org |
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Analysis of Carbonyl Stretching Frequencies (Boc Group)
The tert-butyloxycarbonyl (Boc) protecting group is a prominent feature in the IR spectrum of N-Boc-N'-Benzylidene-hydrazine. The carbonyl (C=O) group within the Boc moiety exhibits a characteristic strong absorption band. This stretching vibration typically appears in the region of 1680–1720 cm⁻¹. More specifically, for this compound, this peak is often observed around 1700 cm⁻¹. The presence of this intense band confirms the successful incorporation of the Boc protecting group onto the hydrazine (B178648) nitrogen.
Identification of Imine (C=N) Stretching Frequencies
The formation of the benzylidene group through the condensation of benzaldehyde (B42025) and hydrazine results in an imine (C=N) double bond. This functional group gives rise to a stretching vibration in the IR spectrum that is crucial for confirming the structure. The C=N stretch is typically found in the range of 1600–1680 cm⁻¹. For this compound, this absorption is commonly noted around 1600 cm⁻¹. The identification of this peak, in conjunction with the Boc carbonyl signal, provides strong evidence for the formation of the target compound. Additionally, N-H stretching vibrations can be observed in the region of 3200–3300 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) ** | Observed Wavenumber (cm⁻¹) ** |
| Boc Group (C=O) | Stretching | 1680–1720 | ~1700 |
| Imine (C=N) | Stretching | 1600–1680 | ~1600 |
| N-H | Stretching | 3200–3300 | 3200–3300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Hydrazine and Benzylidene Proton Assignments
Proton NMR (¹H NMR) is instrumental in identifying the different types of protons and their chemical environments within the molecule.
Boc Group Protons: The nine equivalent protons of the tert-butyl group in the Boc moiety typically appear as a sharp singlet at approximately 1.4 ppm.
Imine Proton: The proton attached to the imine carbon (-CH=N-), known as the imine or azomethine proton, is significantly deshielded due to the electron-withdrawing nature of the C=N double bond. This results in a resonance in the downfield region of the spectrum, typically between δ 7.8 and 8.2 ppm, and can sometimes be observed as high as 8-9 ppm.
Aromatic Protons: The protons on the benzylidene aromatic ring will appear in the aromatic region, typically between δ 7.0 and 7.8 ppm, with splitting patterns dependent on their substitution.
NH Proton: The proton on the hydrazine nitrogen (N-H) will also be present, though its chemical shift can be variable and it may appear as a broad signal.
Carbon-13 NMR (¹³C NMR) for Carbonyl and Imine Carbon Resonances
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule.
Boc Group Carbons: The quaternary carbon of the tert-butyl group resonates at a distinct chemical shift, while the nine equivalent methyl carbons appear as a single peak around 28 ppm. The carbonyl carbon of the Boc group is also readily identifiable.
Imine Carbon: The carbon atom of the imine (C=N) double bond is a key diagnostic signal. It is typically observed in the downfield region of the spectrum, with a chemical shift in the range of δ 150–160 ppm.
Aromatic Carbons: The carbons of the benzylidene aromatic ring will produce signals in the aromatic region of the spectrum, typically between δ 120 and 140 ppm.
| Spectroscopy | Functional Group/Proton | Typical Chemical Shift (δ, ppm) |
| ¹H NMR | tert-butyl (Boc) | ~1.4 (singlet) |
| Imine (CH=N) | 7.8–8.2 (singlet or multiplet) | |
| ¹³C NMR | tert-butyl (Boc) | ~28 |
| Imine (C=N) | 150–160 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. The molecular formula for this compound is C₁₂H₁₆N₂O₂, which corresponds to a molecular weight of 220.27 g/mol . biosynth.com
High-resolution mass spectrometry (HRMS) can precisely confirm this molecular weight. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as various adducts. For example, the protonated molecule [M+H]⁺ would have an m/z of 221.12847, and the sodium adduct [M+Na]⁺ would have an m/z of 243.11041. uni.lu
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. A common fragmentation pathway for N-Boc protected compounds involves the loss of the Boc group. nih.gov This can occur through the loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion, or the complete loss of the Boc group. nih.gov
| Compound/Fragment | Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₇N₂O₂⁺ | 221.12847 uni.lu |
| [M+Na]⁺ | C₁₂H₁₆N₂O₂Na⁺ | 243.11041 uni.lu |
| [M-H]⁻ | C₁₂H₁₅N₂O₂⁻ | 219.11391 uni.lu |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing an exact mass measurement that confirms its elemental composition (C₁₂H₁₆N₂O₂). The monoisotopic mass of the compound is 220.12119 Da. uni.lu HRMS analysis can precisely validate the molecular weight and reveal characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the Boc group.
The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Data is typically acquired for various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻. uni.lu The calculated mass-to-charge ratios (m/z) for these species are compared against experimentally observed values to verify the compound's identity. rsc.org
| Adduct Type | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₇N₂O₂⁺ | 221.12847 |
| [M+Na]⁺ | C₁₂H₁₆N₂O₂Na⁺ | 243.11041 |
| [M-H]⁻ | C₁₂H₁₅N₂O₂⁻ | 219.11391 |
| [M+K]⁺ | C₁₂H₁₆N₂O₂K⁺ | 259.08435 |
| [M+NH₄]⁺ | C₁₂H₂₀N₃O₂⁺ | 238.15501 |
Table 1: Predicted HRMS data for this compound adducts. Data sourced from computational predictions. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid chromatography-mass spectrometry (LC-MS) is an invaluable technique for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursors. This method separates the components of a reaction mixture by liquid chromatography and subsequently detects them by mass spectrometry, allowing for the identification of reactants, intermediates, and products in real-time. nih.govresearchgate.net
For instance, in the synthesis of various hydrazone derivatives, LC-MS has been used to confirm the formation of the desired products by detecting their protonated molecular ions [M+H]⁺ at specific retention times (tᵣ). nih.gov This allows chemists to optimize reaction conditions, determine reaction completion, and identify potential byproducts. For example, during the formation of related hydrazones, LC-MS analysis confirmed the products by their characteristic mass-to-charge ratios and retention times. nih.gov
| Compound Name | Retention Time (tᵣ) | Observed m/z [M+H]⁺ |
|---|---|---|
| 2-hydroxy-N'-benzylidenebenzohydrazide | 10.45 min | 241.3 |
| N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide | 11.45 min | 274.9 |
| 2-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide | 8.90 min | 257.1 |
| N-benzoyl-N'-(3-phenylpropyl)benzamide | 11.34 min | 240.3 |
Table 2: Example LC-MS data for several benzohydrazide (B10538) derivatives, illustrating the use of the technique for compound identification in reaction mixtures. nih.gov
X-ray Diffraction (XRD) for Solid-State Structural Analysis of Related Compounds
Studies on derivatives such as isatin-derived N-Boc-hydrazones and other sulfonyl hydrazones have successfully used single-crystal X-ray diffraction to elucidate their molecular structures. rsc.orgmdpi.com This analysis confirms the molecular connectivity, stereochemistry, and conformation, such as the common (E)-configuration around the C=N double bond in many hydrazones. mdpi.com The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), includes details on the crystal system, space group, and unit cell dimensions. nih.govacs.org For example, a novel bis-hydrazone was found to crystallize in a triclinic system with a P-1 space group. nih.gov Such information is crucial for understanding structure-property relationships.
| Compound Type | Crystal System | Space Group | Key Structural Finding | Reference |
|---|---|---|---|---|
| Isatin-derived N-Boc-hydrazone product | Not specified | Not specified | Confirmed spiro-pyrazolidyl-oxindole structure. Data available from CCDC. | rsc.orgnih.gov |
| A novel bis-hydrazone | Triclinic | P-1 | Confirmed the molecular structure and geometry with two molecules per unit cell (Z=2). | nih.gov |
| A leading sulfonyl hydrazone | Not specified | Not specified | Elucidated the structure, showing the molecule adopts an (E,E) conformation. | mdpi.com |
Table 3: Summary of X-ray diffraction findings for compounds related to this compound.
Applications of N Boc N Benzylidene Hydrazine in Advanced Organic Synthesis
Protecting Group Chemistry
The primary application of N-Boc-N'-Benzylidene-hydrazine is as a protected form of hydrazine (B178648), crucial for multi-step synthetic sequences where the reactivity of the N-N bond needs to be temporarily masked. biosynth.com The dual protection offered by the Boc and benzylidene moieties provides enhanced stability and selectivity.
Selective Amine Protection in Multi-Step Synthetic Sequences
In the intricate field of multi-step synthesis, the selective protection and deprotection of functional groups is paramount. This compound serves as an effective protecting group for the hydrazine functionality. The tert-butyloxycarbonyl (Boc) group is well-known for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.org
This stability allows chemists to perform various transformations on other parts of a molecule without affecting the protected hydrazine. Furthermore, the benzylidene group offers an additional layer of control. The imine bond of the benzylidene group can be selectively cleaved under different conditions than the Boc group, such as through reduction. evitachem.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (B1222165) (NaBH₄) can reduce the benzylidene group to form N-Boc-hydrazine, leaving the Boc group intact for subsequent steps. This orthogonal deprotection capability is a significant advantage, enabling chemists to unmask the hydrazine functionality at a desired stage in a complex synthesis. umich.edu
Comparative Analysis with Other Hydrazine-Based Protecting Groups
The utility of this compound as a protecting group is best understood when compared with other common hydrazine-based protecting groups. Each group presents a unique profile of stability and deprotection conditions, making the choice of protecting group critical for the success of a synthetic strategy.
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Features |
| This compound | C₆H₅CH=N-NH-Boc | Stable to bases and many nucleophiles. organic-chemistry.org | Boc: Acidic (TFA, HCl). Benzylidene: Reduction (e.g., H₂/Pd-C). | Offers orthogonal deprotection options. The benzylidene group provides additional steric bulk and stability. |
| tert-Butyl Carbazate (B1233558) (Boc-hydrazine) | H₂N-NH-Boc | Stable to bases and nucleophiles. umich.edu | Acidic (TFA, HCl). | A common and direct precursor for many reactions once the free NH₂ is desired. ktu.edu |
| Acyl Hydrazides | R-CO-NH-NH₂ | Generally stable; stability depends on the 'R' group. | Often used directly in cyclization reactions; can be cleaved under harsh hydrolytic conditions. | The acyl group increases rigidity and can direct reactivity. mdpi.com |
| Allyloxycarbonyl (Alloc) | H₂N-NH-Alloc | Stable to acidic and basic conditions used for Boc and Fmoc removal. sigmaaldrich.com | Pd(0) catalyzed allyl transfer. sigmaaldrich.com | Provides an orthogonal protection strategy to acid- and base-labile groups. |
| Hydrazones (general) | R₂C=N-NH₂ | Stability varies widely based on the carbonyl precursor. | Typically cleaved by hydrolysis (often acid-catalyzed) to regenerate the hydrazine. organic-chemistry.org | Used to protect either the hydrazine or the carbonyl compound. scispace.com |
Synthesis of Nitrogen-Containing Heterocyclic Compounds
This compound and its deprotected form, tert-butyl carbazate, are valuable building blocks for constructing a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and bioactive molecules. biosynth.com
Pathways to Pyrazoles and Triazines
Pyrazoles: The most classic route to pyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. ktu.edubeilstein-journals.org this compound can serve as a precursor in these syntheses. After selective removal of the benzylidene group to yield Boc-hydrazine (tert-butyl carbazate), the resulting free N-H group can react with β-dicarbonyls, β-keto esters, or enaminones to form the pyrazole (B372694) ring. mdpi.comnih.govresearchgate.net The Boc group can either be retained in the final product as an N-Boc-pyrazole or removed in a subsequent step. This approach has been used to synthesize novel substituted pyrazole-4-carboxylates. mdpi.comnih.gov
Triazines: The synthesis of 1,2,4-triazine (B1199460) derivatives often starts from precursors like thiosemicarbazide (B42300) or acyl hydrazides. samipubco.comscirp.org For instance, a common method involves the condensation of a carbonyl compound with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized. scirp.org Alternatively, 2-hydrazino-s-triazine derivatives can be condensed with aldehydes to form triazine-hydrazone structures. scispace.comnih.gov Tert-butyl carbazate, derived from this compound, can be converted into the necessary carbohydrazide (B1668358) or thiocarbohydrazide (B147625) intermediates required for these cyclization reactions, thus providing a pathway to functionalized triazoles and triazines. mdpi.comorientjchem.org
Synthesis of Oxadiazoles and Triazole-ones
Oxadiazoles: 1,3,4-Oxadiazoles are frequently synthesized from hydrazide derivatives. longdom.orgresearchgate.net A common pathway involves the cyclization of N,N'-diacylhydrazines or the reaction of an acid hydrazide with reagents like carbon disulfide or orthoesters. orientjchem.orgresearchgate.net Tert-butyl carbazate (Boc-hydrazine), readily accessible from this compound, is a key starting material. orientjchem.org For example, reacting tert-butyl carbazate with carbon disulfide and potassium hydroxide (B78521) leads to the formation of a 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione, a versatile intermediate for further functionalization. orientjchem.org
Triazole-ones/thiones: 1,2,4-Triazole-3-thiones, which are tautomers of triazole-3-thiols, are important heterocyclic cores. Their synthesis can be achieved by reacting acid hydrazides with thiocyanate (B1210189) salts or isothiocyanates. orientjchem.org Tert-butyl carbazate (1) can react with ammonium (B1175870) thiocyanate or phenyl isothiocyanate to form thiosemicarbazide intermediates, which then undergo base-catalyzed cyclodehydration to yield the corresponding 5-tert-butoxy-1,2,4-triazole-3-thiones. orientjchem.org These compounds serve as scaffolds for building more complex molecules, including fused heterocyclic systems like triazolo[3,4-b] Current time information in Bangalore, IN.longdom.orgthiadiazines. orientjchem.org
Formation of Indazoles and Phthalidyl Sulfonohydrazones
Indazoles: Modern synthetic methods for indazoles often employ transition-metal-catalyzed C-H activation and annulation strategies. rsc.orgnih.gov Hydrazones, derived from hydrazines and aldehydes, are common starting materials in these reactions. rsc.org For example, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. rsc.org this compound can be used to generate the necessary protected hydrazine or hydrazone precursors for these advanced cyclization methods. Copper-catalyzed N-arylation of N-acyl-N'-substituted hydrazines can also lead to indazole formation. organic-chemistry.org
Phthalidyl Sulfonohydrazones: Sulfonohydrazones are a class of compounds synthesized from the condensation of a sulfonyl hydrazide with an aldehyde or ketone. researchgate.netresearchgate.net A recently developed method for synthesizing phthalidyl sulfonohydrazones involves an N-heterocyclic carbene (NHC) catalyzed reaction between N-tosyl hydrazones and phthalaldehyde derivatives. acs.org The required N-tosyl hydrazone starting materials are typically prepared from an aldehyde and a tosylhydrazide. The synthesis of the tosylhydrazide itself involves the reaction of a sulfonyl chloride with hydrazine. researchgate.net this compound can act as a protected source of hydrazine for the initial formation of the key sulfonyl hydrazide intermediate, which is then used to build the target phthalidyl sulfonohydrazone.
Generation of Schiff Base Metal Complexes in Ligand Design
The benzylidene-hydrazine structural motif is a classic component for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine or imine group (-C=N-), are renowned for their ability to form stable complexes with a wide array of transition metals. unibas.ch These metal complexes have found applications in catalysis, materials science, and as biologically active agents. ijcrt.org
The synthesis of Schiff base ligands typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). unibas.ch Hydrazine and its derivatives are frequently used as the amine component, leading to the formation of hydrazone Schiff bases. These ligands can coordinate with metal ions through the imine nitrogen and other donor atoms present in the molecule, such as phenolic oxygen. ijcrt.orgbsu.edu.eg
While this compound itself is a pre-formed Schiff base, it can be chemically modified for ligand synthesis. For instance, the Boc group can be removed under acidic conditions to yield the free benzylidene hydrazine, which can then participate in further reactions. springernature.com Alternatively, the entire this compound can serve as a precursor. After modification of the phenyl ring (e.g., introduction of a hydroxyl group), the resulting derivative can act as a chelating ligand. The coordination versatility of hydrazone Schiff bases allows them to form stable complexes with various metal ions, often resulting in octahedral or other well-defined geometries. ijcrt.orgbsu.edu.eg
Table 1: Examples of Metal Complexes with Hydrazone Schiff Base Ligands This table provides examples of metal complexes formed from ligands structurally related to derivatives of this compound, illustrating the general principles of coordination.
| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Characterization Methods | Reference(s) |
|---|---|---|---|---|
| (E)-N1-(2-hydroxybenzylidene)nicotinohydrazide | Co(II), Mn(II) | Octahedral | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, FTIR, UV-Vis | ijcrt.org |
| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | Fe(II), Ni(II), Cu(II), Co(II) | Octahedral | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, FTIR, UV-Vis, NMR | bsu.edu.eg |
| (Z)-3((E)-2-Hydroxybenzylidene) hydrazinylidene) indolin-2-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Various (e.g., Tetrahedral, Octahedral) | LC-MS, 1H-NMR, FT-IR, UV-Vis | unibas.ch |
| N-(S)-2-(6-methoxylnaphthyl)-propanoyl-N′-(2-hydroxylbenzylidene)hydrazine | Cu(II) | Infinite Metal-Organic Chain | X-ray Crystallography | vipergen.com |
Role in Peptide Chemistry and Peptidomimetics
The incorporation of non-natural amino acids and backbone modifications into peptides is a cornerstone of modern medicinal chemistry, aiming to create peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Protected hydrazines are key precursors for aza-peptides, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. tu-dortmund.de
This compound serves as a dually protected hydrazine, a valuable starting point in peptide synthesis. springernature.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis, stable under many reaction conditions but easily removable with acid. springernature.comsci-hub.se The benzylidene group also acts as a protecting group for the hydrazine nitrogen, which can be selectively removed, for example, by reduction. springernature.commdpi.com
This dual protection allows for controlled, stepwise reactions. For instance, the benzylidene group can be reduced to yield N-Boc-hydrazine, which can then be alkylated on the terminal nitrogen before being incorporated into a peptide chain. tu-dortmund.demdpi.com This strategy is crucial for creating the diverse side chains needed in aza-peptide libraries. The synthesis of aza-peptides often involves coupling N-protected, N'-substituted hydrazines to the N-terminus of a resin-bound peptide. tu-dortmund.devipergen.com The use of well-defined protected hydrazine building blocks, such as derivatives of this compound, is essential to avoid side reactions and ensure high yields in solid-phase peptide synthesis (SPPS). vipergen.com
Table 2: Protecting Group Strategies for Hydrazines in Aza-Peptide Synthesis This table highlights common protecting groups used for the hydrazine moiety, contextualizing the utility of the Boc and Benzylidene groups in this compound.
| Protecting Group | Abbreviation | Typical Cleavage Condition | Role in Synthesis | Reference(s) |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | N-protection of hydrazine; orthogonal to Fmoc | tu-dortmund.devipergen.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | N-protection of hydrazine; orthogonal to Boc | tu-dortmund.de |
| Benzylidene | - | Reduction (e.g., H₂, Pd/C) or mild acid | N'-protection, precursor to N'-unsubstituted hydrazine | springernature.commdpi.com |
| 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl | Ddz | Mildly acidic (e.g., Mg(ClO₄)₂) | Orthogonal N-protection compatible with Fmoc and Boc strategies | tu-dortmund.de |
The α-helix is a common secondary structure motif involved in numerous protein-protein interactions (PPIs), making it an attractive target for therapeutic intervention. Peptidomimetics that can replicate the spatial arrangement of key side chains on an α-helix are valuable tools for disrupting these interactions. rsc.org The incorporation of aza-amino acid residues, derived from protected hydrazines, can induce conformational constraints that help to stabilize helical or turn structures. acs.orgnih.gov
Research has shown that N-Boc protected hydrazine diacids are key structural units for the formation of α-helix mimics. acs.org By replacing a standard α-amino acid with an aza-amino acid, the peptide backbone's conformational preferences are altered. This can pre-organize the peptide into a desired secondary structure, such as a β-turn, which can be a component of a larger helical mimic. vipergen.com The design of such molecules, often termed foldamers, relies on building blocks like hydrazine derivatives to create unnatural backbones that adopt conformations similar to native protein structures. These α-helix mimetics have been successfully used to create antagonists for PPIs involved in apoptosis and HIV infection.
Intermediate in Bioactive Molecule Synthesis
The inherent reactivity and structural features of this compound make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. springernature.com The hydrazine and imine functionalities are precursors to many important heterocyclic scaffolds found in pharmaceuticals. ijcrt.org
The benzylidene-hydrazine moiety is a common scaffold in medicinal chemistry. Derivatives have been investigated for a wide array of pharmacological activities. This compound acts as a versatile starting material for accessing these derivatives. springernature.com
Research has demonstrated that derivatives of this compound can be synthesized to act as inhibitors of specific protein-protein interactions, such as the RAD51-BRCA2 interaction, which is a target in cancer therapy. springernature.com Furthermore, compounds containing the benzylidene-hydrazine core have been designed as α-glucosidase inhibitors for the management of diabetes and have shown potent antitumoral activities. The ability to functionalize both the phenyl ring and the hydrazine nitrogens (after deprotection) allows for the systematic exploration of structure-activity relationships in drug discovery programs. springernature.com
Table 3: Bioactive Molecules Derived from Benzylidene-Hydrazine Precursors This table showcases the therapeutic potential of compounds synthesized from or containing the benzylidene-hydrazine scaffold, for which this compound is a key intermediate.
| Compound Class | Therapeutic Target/Application | Biological Activity | Reference(s) |
|---|---|---|---|
| Benzylidene-hydrazine derivatives | RAD51-BRCA2 Protein-Protein Interaction | Anticancer; Inhibitory effects on cell proliferation | springernature.com |
| Benzylidene-hydrazine-carboxamides | α-Glucosidase | Antidiabetic; In vivo hypoglycemic activity | |
| N-Benzylidene-chromeno[2,3-d]pyrimidines | Cancer Cell Lines | Antitumoral; In vitro activity against various cell lines | |
| 1,2-Di(benzylidene)hydrazine | α-Amylase | Antidiabetic; Enzyme inhibition | mdpi.com |
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive combinatorial libraries of compounds. This technology relies on chemical reactions that are compatible with the DNA tag, which serves as an amplifiable barcode for each unique molecule. acs.org The synthesis of complex scaffolds, such as spiroheterocycles, on a DNA-tagged platform is a significant area of research.
Hydrazine derivatives are valuable building blocks in DEL synthesis due to their participation in DNA-compatible multicomponent reactions. unibas.chacs.org Research has specifically demonstrated the synthesis of DNA-tagged, highly substituted spiroheterocycles using reactions involving hydrazide conjugates. tu-dortmund.de For example, a gold(I)-mediated three-component reaction has been explored for this purpose. tu-dortmund.de More broadly, protected hydrazines are used in DEL-compatible reactions to form various heterocycles. unibas.ch The Boc protecting group is frequently used in DEL synthesis, as its removal is generally compatible with the DNA tag, allowing for subsequent diversification steps. vipergen.com this compound, as a protected hydrazine, is therefore a suitable building block for incorporation into DEL synthesis workflows aimed at producing libraries of complex molecules like spiroheterocycles for drug discovery. bsu.edu.egmdpi.com
Contributions to Materials Science
The structural characteristics of this compound and its derivatives have positioned them as valuable scaffolds in materials science, particularly in the field of crystal engineering. The ability to form well-ordered solid-state structures is fundamental to creating materials with specific optical, electronic, or mechanical properties. The design of these materials often relies on controlling intermolecular interactions to guide the assembly of molecules into predictable and functional supramolecular architectures.
Hydrazone derivatives, in general, are of interest for their structural properties and potential in materials development. evitachem.com The interplay of hydrogen bonding and π-based interactions in crystals of related compounds is crucial for the formation of their three-dimensional networks. nih.gov The inherent features of the this compound framework, such as a protected hydrazine core and a planar aromatic group, allow for its use as a building block in the synthesis of more complex molecules designed for specific solid-state packing arrangements.
Rational Design of Planar Geometries for π-π Stacking Interactions
A key strategy in crystal engineering is the use of planar molecules that can stack upon one another through π-π interactions. These non-covalent interactions, arising from the overlap of p-orbitals in aromatic systems, are crucial in stabilizing crystal lattices and influencing the electronic properties of the resulting material. The rational design of molecules that favor such arrangements is therefore a significant goal.
The N-benzylidene-hydrazine moiety is inherently conducive to planarity due to the conjugation between the C=N imine double bond and the phenyl ring. This structural feature is evident in various derivatives, making them excellent candidates for building materials based on π-π stacking. Research on analogous hydrazone structures has provided detailed insights into how these molecules achieve and utilize their planar geometries.
In another example, N,N'-bis(4-methoxy-benzylidene)hydrazine, the central C=N–N=C unit is planar, and the crystal structure is stabilized by intermolecular π-π interactions, among other forces. researchgate.net These findings underscore a general principle: the benzylidene hydrazine core provides a rigid and planar scaffold that can be systematically modified with various functional groups to fine-tune intermolecular forces and direct the assembly of molecules into desired supramolecular structures. The Boc group on this compound, while primarily for protection in synthesis, also influences solubility and can affect crystal packing, but the fundamental planarity is dictated by the benzylidene hydrazine fragment.
The predictable planarity and stacking behavior of these compounds allow for the rational design of organic materials where precise control over intermolecular distances and orientations is required.
Interactive Data Table: Structural Features of Benzylidene Hydrazine Derivatives Promoting π-π Stacking
| Compound Name | Key Structural Feature | Dihedral Angle / Planarity Metric | Observed Intermolecular Interactions |
| N-Benzlidene-N′-(2-carboxyphenyl)hydrazine | Near-coplanar phenyl and carboxyphenyl rings | 4.9(1)° between rings researchgate.net | O-H···O hydrogen bonds, π-π interactions researchgate.net |
| N,N'-di(2-hydroxybenzylidene)hydrazine | Planar molecule | Max deviation from mean plane < 0.028(2) Å eurjchem.com | Intramolecular O-H···N hydrogen bonding eurjchem.com |
| N,N'-bis(4-methoxy-benzylidene)hydrazine | Planar central C=N–N=C unit | Not specified | C–H···O, C–H–N, C–H---π, π---π interactions researchgate.net |
Mechanistic and Theoretical Studies of N Boc N Benzylidene Hydrazine Transformations
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for exploring the intricate details of reaction mechanisms involving N-Boc-N'-benzylidene-hydrazine derivatives. By modeling molecular structures and reaction pathways, researchers can gain a deeper understanding of the factors that govern chemical reactivity and selectivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometry of molecules, making it highly suitable for elucidating reaction pathways. nih.govresearchgate.net For transformations involving hydrazine (B178648) and hydrazone derivatives, DFT calculations can map out the potential energy surface of a reaction, identifying the most favorable routes from reactants to products. For instance, in the gold(I)-catalyzed hydrohydrazination of terminal alkynes to produce hydrazones, DFT studies have been employed to compare different potential pathways. nih.gov These studies can discriminate between mechanisms, such as a p-toluenesulfonyl hydrazide coordination pathway versus a 4-ethynyltoluene (B1208493) coordination pathway, concluding that the reaction proceeds through a critical intermolecular hydrazide-assisted proton transfer step. nih.gov
DFT calculations have also been used to optimize the geometry of benzylidenehydrazine (B8809509) derivatives and analyze their structural parameters. nih.govresearchgate.net Such studies provide foundational data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's ground-state conformation and how it influences the approach of reagents. researchgate.netsciforum.net Furthermore, DFT has been applied to understand the N-N homolytic bond dissociation enthalpies (BDEs) of various hydrazine derivatives, with methods like M05-2X providing accurate results. nih.gov This information is vital for predicting the stability and reactivity of the N-N bond in transformations like pyrolysis or oxidation.
| Study Area | DFT Functional/Basis Set Example | Key Findings | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G++dp | Calculation of optimized bond lengths, angles, and structural parameters of benzylidenehydrazine derivatives. | nih.gov |
| Reaction Mechanism | Not Specified | Elucidation of hydrohydrazination pathways, favoring intermolecular hydrazide-assisted proton transfer. | nih.gov |
| Bond Dissociation Enthalpy | M05-2X | Accurate prediction of N-N bond strengths in various hydrazine derivatives. | nih.gov |
| Structural Analysis | B3LYP/6-31G(d) | Reproduction of crystal structures and analysis of π-electron delocalization in hydrazide compounds. | researchgate.netsciforum.net |
A critical aspect of mechanistic studies is the characterization of transition states and the calculation of their associated energy barriers. This information determines the feasibility and rate of a chemical reaction. Computational methods, particularly DFT, are instrumental in locating transition state structures and calculating activation energies. In the context of hydrazine chemistry, theoretical studies on the thermal decomposition of hydrazine have identified transition states for the formation of complex intermediates like triazane (B1202773) and tetrazane (B14724677).
For reactions like hydrohydrazination, computational scans along the reaction coordinate can estimate the energy barrier for the nucleophilic attack of the hydrazine nitrogen onto the activated alkyne. nih.gov This analysis helps to understand the regioselectivity of the reaction (i.e., why one carbon atom is attacked preferentially over another). By comparing the energy barriers of different possible pathways, the operative mechanism can be predicted. For example, kinetic analysis of hydrazine decomposition on catalytic surfaces uses computational methods to calculate the activation energies for various elementary steps, such as N-N versus N-H bond breaking, to predict the final products. scielo.br
Stereochemical Considerations in Reactions
The stereochemistry of reactions involving this compound is of paramount importance, as it dictates the three-dimensional arrangement of atoms in the product molecules. This is particularly crucial in the synthesis of chiral compounds and materials with specific geometric properties.
The C=N double bond in this compound and the C-N amide bond within the Boc group can both lead to the formation of geometric isomers (cis/trans or E/Z). The condensation of tert-butyl carbazate (B1233558) with aldehydes typically results in the formation of the more thermodynamically stable (E)-isomer. However, in the synthesis of more complex N'-benzylidene hydrazides, the formation of cis-trans isomer mixtures can be a significant challenge. nih.gov
Studies have shown that the synthetic route can influence the isomeric outcome. For instance, reacting an intermediate with hydrazine hydrate (B1144303) and then with a benzaldehyde (B42025) derivative can lead to a mixture of cis and trans isomers that is difficult to separate. nih.gov An improved strategy involves first forming the (E)-benzylidenehydrazine derivative from benzaldehyde and hydrazine hydrate, which can then be coupled with another fragment to yield the pure trans target compound. nih.gov The conformational preferences of N,N'-diacylhydrazines, a related class of compounds, have been systematically investigated using NMR spectroscopy, X-ray crystallography, and DFT calculations. nih.govresearchgate.net These studies reveal that substitution on the nitrogen atoms is a key factor: unsubstituted N,N'-diacylhydrazines prefer a trans-trans geometry, while N-alkylated derivatives favor a trans-cis geometry due to a combination of steric and stereoelectronic effects. nih.govresearchgate.net
| Stereochemical Issue | Controlling Factor | Typical Outcome/Strategy | Reference |
|---|---|---|---|
| cis-trans Isomerism | Synthetic Route | Pre-formation of the (E)-benzylidenehydrazine fragment before coupling can prevent isomer mixtures. | nih.gov |
| cis-trans Isomerism | Nitrogen Substitution | Unsubstituted diacylhydrazines favor trans-trans; N-alkylated ones favor trans-cis. | nih.govresearchgate.net |
| Enantioselectivity | Chiral Catalyst | Use of chiral pyrrolidines or Ni-BPE complexes induces high enantioselectivity. | organic-chemistry.orgacs.org |
| Enantioselectivity | Reaction Additives | Additives like 2,6-lutidine can significantly improve yield and enantioselectivity. | organic-chemistry.org |
Developing enantioselective transformations is a key goal in modern organic synthesis. For substrates like this compound, this involves using chiral catalysts to control the formation of one enantiomer over the other. One notable example is the enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine, which proceeds via in situ aerobic dual oxidation combined with asymmetric organocatalysis. organic-chemistry.org In this system, a chiral pyrrolidine (B122466) catalyst is highly effective, leading to products with excellent enantioselectivity (up to 98% ee). organic-chemistry.org The mechanism relies on the chiral catalyst to create a stereochemically defined environment for the nucleophilic attack of the hydrazine.
Another powerful strategy is the asymmetric hydrogenation of prochiral hydrazones, which is one of the most efficient methods for synthesizing chiral hydrazines. acs.org Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones using a chiral ligand like (S,S)-Ph-BPE has been shown to produce chiral cyclic hydrazines with excellent yields and enantioselectivities (>99% ee). acs.org The mechanism involves the coordination of the hydrazone to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the C=N double bond. These catalytic systems demonstrate high functional group tolerance and can be scaled up for practical applications. organic-chemistry.orgacs.org
Reaction Kinetic Studies
Reaction kinetic studies provide quantitative data on the rates of chemical transformations, offering insights into reaction mechanisms and helping to optimize reaction conditions. For this compound, kinetic analyses can focus on reactions involving either the Boc group, the imine functionality, or the hydrazine nitrogen atoms.
A key reaction is the acid-catalyzed cleavage of the Boc protecting group. Kinetic studies of the HCl-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate (B1207046). researchgate.net In contrast, deprotection with trifluoroacetic acid (TFA) can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, highlighting how the nature of the acid and its conjugate base can fundamentally alter the kinetic profile. researchgate.net
The nucleophilicity of the hydrazine moiety has also been quantified through kinetic studies. The rates of reaction between various hydrazines and standard electrophiles (like benzhydrylium ions) have been measured to determine their nucleophilicity parameters (N and sN) according to the linear free energy relationship log k₂ = sN(N + E). researchgate.net These studies show that hydrazine has a reactivity similar to that of methylamine, indicating that replacing a hydrogen in ammonia (B1221849) with an amino group does not dramatically enhance nucleophilicity, especially considering hydrazine has two reactive centers. researchgate.net Such kinetic data are invaluable for predicting how this compound or its deprotected derivatives will behave in nucleophilic substitution or addition reactions.
| Reaction | Kinetic Finding | Implication for Mechanism | Reference |
|---|---|---|---|
| HCl-catalyzed N-Boc deprotection | Second-order dependence on [HCl] | Suggests a general acid-catalyzed fragmentation of the protonated substrate. | researchgate.net |
| TFA-catalyzed N-Boc deprotection | Inverse dependence on [TFA anion] | Indicates a different mechanism, possibly involving ion-pairing effects. | researchgate.net |
| Reaction of hydrazines with electrophiles | Determination of nucleophilicity parameters (N, sN) | Allows quantitative comparison of hydrazine nucleophilicity with other amines. | researchgate.net |
| Hydrazodicarbonamide synthesis | Semicarbazide formation is the rate-limiting step. | Identifies the slowest step in a multi-step synthesis, which is the target for optimization. | ceon.rs |
Investigation of Intermediates and Reaction Pathways
The transformation of this compound can proceed through various reaction pathways, often involving transient intermediates that dictate the final product distribution. Mechanistic and theoretical studies have focused on elucidating these pathways, with particular attention paid to the formation of cyclic hemiaminal intermediates and the generation of diazenes.
Characterization of Cyclic Hemiaminal Intermediates
While this compound primarily exists in the acyclic hydrazone form, the potential for intramolecular cyclization to form a cyclic hemiaminal intermediate has been a subject of theoretical interest. This process would involve the nucleophilic attack of the Boc-protected nitrogen atom onto the electrophilic carbon of the benzylidene group. The existence and stability of such an intermediate are influenced by the electronic nature of the substituents and the reaction conditions.
Although direct spectroscopic isolation of a cyclic hemiaminal intermediate from this compound is not extensively documented in the literature, the characterization of analogous cyclic hydrazine frameworks provides insight into the spectroscopic signatures that would be expected. nih.govrsc.org Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for identifying such transient species.
Should a cyclic hemiaminal intermediate be formed, its presence could be confirmed by the appearance of distinct signals in the ¹H and ¹³C NMR spectra. For instance, the proton attached to the newly formed stereocenter of the cyclic structure would likely appear as a new, characteristic signal. Furthermore, variable temperature NMR studies could reveal the dynamic equilibrium between the open-chain and cyclic forms. nih.gov
Hypothetical NMR Data for a Cyclic Hemiaminal Intermediate:
| Nucleus | Expected Chemical Shift (ppm) | Rationale for Shift |
| ¹H | 4.5 - 5.5 | Proton on the new C-O-N linkage, shifted downfield due to electronegative atoms. |
| ¹³C | 80 - 100 | Carbon of the C-O-N linkage, characteristic of a hemiaminal carbon. |
| ¹H | Varies | Disappearance of the characteristic N=CH proton signal of the starting hydrazone. |
This table is illustrative and based on typical chemical shifts for similar structures.
The study of N-acylhydrazones has shown that these molecules can exist as a mixture of stereoisomers (E/Z) and conformational isomers (syn/anti-periplanar) in solution, which can be distinguished using NMR spectroscopy. nih.gov The presence of a cyclic hemiaminal would add another layer to this complex equilibrium.
Exploration of Diazene (B1210634) Formation
The oxidation of the hydrazine moiety in this compound to a diazene functional group represents a significant transformation. This reaction pathway is of interest for the synthesis of azo compounds. The general susceptibility of hydrazine derivatives to oxidation suggests that this transformation is feasible under appropriate conditions.
Studies on related N-Boc-protected diarylhydrazines have demonstrated their successful oxidation to the corresponding diaryldiazenes. researchgate.net Reagents such as (diacetoxyiodo)benzene (B116549) in acetic acid have been shown to be effective for this purpose, proceeding under mild conditions with good to excellent yields. researchgate.net
The proposed mechanism for the formation of a diazene from this compound would likely involve the following steps:
Initial oxidation of the hydrazine nitrogen atom.
Subsequent elimination of the Boc group and a proton to form the N=N double bond.
The reaction can be influenced by both the choice of oxidizing agent and the electronic properties of the substituents on the aromatic ring. Electron-donating groups may facilitate the oxidation, while electron-withdrawing groups could make the hydrazine moiety less susceptible to oxidation.
Oxidizing Agents for Hydrazine to Diazene Conversion:
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| (Diacetoxyiodo)benzene | Acetic acid, slightly elevated temperatures | researchgate.net |
| Lead tetraacetate | Dimethyl sulfoxide | |
| Potassium permanganate (B83412) | Varies |
While aminonitrenes are considered common intermediates in the oxidation of 1,1-disubstituted hydrazines, their involvement in the oxidation of N-acylhydrazones to diazenes is less certain, and other mechanistic pathways may be operative. Theoretical and computational studies can provide further insights into the energetics of different potential pathways for diazene formation from this compound. researchgate.netnih.govnih.govresearchgate.net
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis of Substituted N-Boc-N'-Benzylidene-hydrazine Analogues
The synthesis of analogues typically involves the condensation reaction between tert-butyl carbazate (B1233558) (N-Boc-hydrazine) and various substituted benzaldehydes. This reaction is influenced by several factors, primarily the electronic and steric nature of the substituents on the aromatic ring.
The substituents on the benzaldehyde (B42025) ring play a critical role in the formation and properties of this compound analogues. The reactivity of the aldehyde's carbonyl carbon is a key determinant of reaction efficiency.
Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halogens enhance the electrophilicity of the carbonyl carbon, which accelerates the nucleophilic attack by the hydrazine (B178648) nitrogen. This generally leads to higher yields of the corresponding hydrazone product. Conversely, electron-donating groups (EDGs) can slow the reaction rate, though good yields can often still be achieved by adjusting reaction conditions.
Steric hindrance, particularly from substituents at the ortho position of the benzaldehyde ring, can impede the approach of the nucleophile and may lead to lower product yields. The interplay of these electronic and steric effects allows for the fine-tuning of the synthesis of a diverse library of analogues.
Table 1: Effect of Aromatic Substituents on Hydrazone Formation Yield
| Substituent Group | Position on Ring | Electronic Effect | Typical Yield |
|---|---|---|---|
| -NO₂ | para | Electron-Withdrawing | Excellent |
| -CN | para | Electron-Withdrawing | Excellent |
| -Cl | para, ortho | Electron-Withdrawing | Good to Excellent |
| -OCH₃ | para | Electron-Donating | Good |
Modifications to the Boc Protecting Group
The key feature of the Boc group is its orthogonality to other common amine protecting groups, such as the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation. total-synthesis.com This orthogonality allows for selective deprotection of different nitrogen atoms within a complex molecule, a strategy that is fundamental in fields like peptide synthesis. total-synthesis.com
The standard method for introducing the Boc group is through the reaction of a hydrazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comsemanticscholar.org Deprotection is typically achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which results in the fragmentation of the Boc group into gaseous isobutene and carbon dioxide, simplifying product purification. total-synthesis.com
Design and Synthesis of Functionalized Hydrazine Derivatives
The hydrazide and hydrazone functionalities serve as key synthons for constructing more complex heterocyclic systems and as pharmacophores in drug design.
Hydrazide derivatives are valuable precursors for the synthesis of various heterocyclic compounds, including benzothiazines, which are known for their diverse biological activities. A common synthetic strategy involves the condensation of a hydrazide or hydrazone with a suitable precursor to form the benzothiazine ring system.
For instance, a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e] tandfonline.comtandfonline.comthiazine-3-carbohydrazide 1,1-dioxides has been synthesized. nih.gov This process begins with the N-alkylation of sodium saccharin, followed by a ring expansion to form the six-membered thiazine (B8601807) ring. The resulting ester is then converted to a hydrazide with hydrazine hydrate (B1144303), which is subsequently condensed with various benzaldehydes to yield the final benzothiazine-hydrazone derivatives. nih.gov Similarly, new 2,1-benzothiazine derivatives have been prepared by condensing 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] tandfonline.comtandfonline.comthiazine 2,2-dioxide with various aldehydes. rsc.org These synthetic routes highlight the utility of the hydrazone linkage in building complex heterocyclic scaffolds.
The N'-benzylidene hydrazide scaffold has proven to be a potent pharmacophore for the inhibition of the c-Met receptor tyrosine kinase, which is a key target in cancer therapy. nih.gov Researchers have designed and synthesized series of (E)-N'-benzylidene hydrazides as novel type II c-Met inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. tandfonline.comtandfonline.comnih.gov
Fragment-based virtual screening and subsequent chemical synthesis led to the identification of highly potent inhibitors. tandfonline.comnih.gov For example, compound 10b emerged as a particularly effective inhibitor with an IC₅₀ value of 0.37 nM against c-Met. tandfonline.comtandfonline.comnih.gov Another compound, 11b , demonstrated multi-target inhibitory activity, potently inhibiting both c-Met (IC₅₀ = 3.41 nM) and VEGFR-2 (IC₅₀ = 25.34 nM). tandfonline.comtandfonline.comnih.gov The simultaneous inhibition of these two pathways is considered a promising strategy to achieve better anti-tumor effects and overcome drug resistance. tandfonline.comnih.gov
Table 2: Inhibitory Activity of Lead N'-Benzylidene Hydrazides against c-Met and VEGFR-2
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
|---|---|---|
| 10b | 0.37 | >10000 |
| 11b | 3.41 | 25.34 |
Systematic Structure-Activity Relationship (SAR) Investigations
Systematic SAR studies are crucial for optimizing the biological activity of lead compounds. For N'-benzylidene hydrazide derivatives, these studies have provided valuable insights into the structural requirements for potent bioactivity.
In the context of c-Met inhibition, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to understand the key structural features necessary for high potency. tandfonline.comresearchgate.net These models help rationalize the observed activities and guide the design of new, more effective analogues. For example, the SAR analysis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives as urease inhibitors revealed that an ortho-substituted hydroxyl group on the benzylidene ring was involved in hydrogen bonding with the hydrazide moiety, contributing to its activity. nih.gov
Similarly, SAR studies on N'-benzylidene-benzohydrazides have been conducted for their activity as tau-PHF ligands in the context of Alzheimer's disease and as antiprion agents. nih.govresearchgate.net These investigations demonstrate that subtle changes in the substitution pattern on either aromatic ring can lead to significant differences in biological activity and selectivity, underscoring the importance of systematic structural modification in medicinal chemistry. The presence and position of electron-donating or electron-withdrawing groups, as well as the potential for hydrogen bonding, are consistently identified as key determinants of the biological profile of this class of compounds. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| tert-butyl carbazate |
| N-Boc-hydrazine |
| 4-hydroxy-N'-(benzylidene)-2H-benzo[e] tandfonline.comtandfonline.comthiazine-3-carbohydrazide 1,1-dioxide |
| 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] tandfonline.comtandfonline.comthiazine 2,2-dioxide |
| (E)-N'-benzylidene hydrazides |
| N'-benzylidene-4-(tert-butyl)benzohydrazide |
| N'-benzylidene-benzohydrazide |
| di-tert-butyl dicarbonate |
| trifluoroacetic acid |
| fluorenylmethoxycarbonyl (Fmoc) |
Correlation of Structural Modifications with Synthetic Efficacy
The synthetic efficacy of this compound derivatives is significantly influenced by their molecular structure, particularly by the nature and position of substituents on the benzylidene ring. These modifications can alter the electronic properties and steric environment of the imine functionality, which in turn affects reaction rates, yields, and selectivity.
Research has demonstrated that the electronic nature of substituents on the benzaldehyde precursor has a direct impact on the formation of the resulting hydrazone. Electron-withdrawing groups on the aromatic ring tend to increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine and often leading to higher product yields. Conversely, electron-donating groups can decrease the reactivity of the aldehyde, potentially resulting in lower yields under standard conditions.
The following interactive data table summarizes the observed correlation between structural modifications on the benzaldehyde ring and the synthetic yield of the corresponding this compound derivative.
| Substituent on Benzaldehyde Ring | Electronic Effect | Steric Effect | Observed Impact on Yield | Reference |
|---|---|---|---|---|
| -NO₂ (e.g., 4-Nitro) | Strongly Electron-Withdrawing | Low (para position) | Generally high to excellent yields reported. | nih.gov |
| -Cl (e.g., 2,4-Dichloro) | Electron-Withdrawing (Inductive) | Moderate (ortho & para) | Excellent yields (e.g., 94%), reactivity enhanced by inductive effect. | |
| -OH (e.g., 2-Hydroxy) | Electron-Donating (Resonance) | Moderate (ortho position) | Good yields, though potentially lower than with electron-withdrawing groups. Can be influenced by intramolecular hydrogen bonding. | researchgate.net |
| -OCH₃ (e.g., 4-Methoxy) | Strongly Electron-Donating | Low (para position) | Good yields are achievable. | |
| -C(CH₃)₃ (e.g., 4-tert-Butyl) | Weakly Electron-Donating | Bulky, but low steric hindrance at para position. | Used successfully in the synthesis of derivative libraries. nih.gov | nih.gov |
| Bulky ortho-substituent | Variable | High | Reduced yield due to significant steric hindrance. |
Development of Library Synthesis for Derivative Exploration
The systematic exploration of this compound derivatives is greatly facilitated by the development of library synthesis techniques. These approaches allow for the rapid generation of a large number of structurally diverse analogues from a common set of starting materials. The primary strategy involves the condensation reaction between a core hydrazine component and a collection of varied aldehydes or ketones. researchgate.net
For instance, a library can be constructed by reacting a single hydrazide, such as 4-(tert-butyl)benzohydrazide, with a diverse panel of substituted aromatic aldehydes. nih.gov This modular approach enables the efficient synthesis of dozens of distinct hydrazone derivatives, which can then be used in further synthetic applications or screening programs. nih.govresearchgate.net Similarly, homologous series of derivatives can be synthesized to systematically probe the effect of features like alkyl chain length. nih.gov
More advanced methodologies, such as DNA-Encoded Library (DEL) technology, have been adopted for creating massive combinatorial libraries. In this context, protected hydrazines are valuable building blocks. The Boc protecting group is frequently employed in DEL synthesis due to its compatibility with DNA-tagging chemistry. This technology allows for the synthesis and screening of millions or even billions of unique compounds, accelerating the discovery of molecules with desired properties.
The following interactive data table outlines common approaches for the library synthesis of this compound derivatives.
| Synthesis Approach | Description | Key Features | Example Application | Reference |
|---|---|---|---|---|
| Parallel Synthesis | A core hydrazine (e.g., a specific benzohydrazide) is reacted with a collection of diverse aldehydes in separate reaction vessels. | Systematic, allows for easy purification and characterization of each individual product. Generates tens to hundreds of compounds. | Synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives for biological screening. | nih.gov |
| One-Pot Multicomponent Reaction | Multiple reactants (e.g., phthalide, hydrazine hydrate, and an aldehyde) are combined in a single vessel to form the final product. | Highly efficient, reduces waste and purification steps. Allows for rapid access to complex structures. | Efficient, catalyst-free synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazides. | researchgate.net |
| Systematic Homologation | A core structure is modified by systematically changing a specific feature, such as the length of an alkyl chain. | Allows for fine-tuning of properties and detailed SAR studies. | Synthesis of homologous N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (C1 to C18). | nih.gov |
| DNA-Encoded Library (DEL) Technology | Combinatorial synthesis where each unique chemical structure is tagged with a unique DNA barcode. Boc-protected hydrazines are used as building blocks. | Enables the synthesis and screening of massive libraries (10⁶-10⁹ compounds). Relies on DNA-compatible reactions. | Used in early-stage drug discovery to screen vast chemical space. |
Future Research Directions and Emerging Applications
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. The integration of N-Boc-N'-benzylidene-hydrazine synthesis into flow chemistry systems is a promising area of development. A practical flow synthesis of hydrazine (B178648) derivatives from alcohols has already been demonstrated, suggesting the feasibility of adapting these methods for the continuous production of this compound and its analogues. rsc.org
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the synthesis and screening of libraries of this compound derivatives. This would be particularly valuable for medicinal chemistry applications, where the rapid generation of diverse molecular structures is crucial for lead optimization.
Key research objectives in this area include:
Development of robust flow-based protocols: Designing and optimizing continuous-flow methods for the synthesis of this compound with high yield and purity.
Integration with in-line purification and analysis: Incorporating techniques such as continuous extraction, crystallization, and spectroscopic monitoring to streamline the production process.
Automated library synthesis: Utilizing automated platforms to generate diverse libraries of this compound derivatives for high-throughput screening.
Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing emphasis on environmentally benign chemical processes, future research will increasingly focus on sustainable methods for the synthesis of this compound. Green chemistry principles, such as the use of renewable feedstocks, solvent-free reactions, and energy-efficient processes, are being actively explored.
Recent advancements in the greener synthesis of hydrazones include methods that utilize aqueous media, grinding techniques, and microwave irradiation. orientjchem.org For instance, the use of acetic acid as a greener alternative to sulfuric acid has been reported for the synthesis of aromatic hydrazones. orientjchem.org Organocatalyzed reactions in green solvents also present a mild and efficient alternative for acylhydrazone synthesis. acs.org
Solvent-free approaches, such as mechanochemical synthesis (liquid-assisted grinding) and solid-state melt reactions, have shown excellent yields for hydrazone production, minimizing solvent waste. rsc.orgnih.gov Furthermore, an efficient solventless technique for the Boc-protection of hydrazines by stirring the substrate in molten di-(tert-butyl)dicarbonate has been developed, offering a robust and scalable method. semanticscholar.org The continuous synthesis of hydrazone-based active pharmaceutical ingredients using twin-screw extrusion represents another innovative solvent-free approach. acs.org
Future research in sustainable synthesis will likely focus on:
Catalyst development: Designing highly efficient and recyclable catalysts for the synthesis of this compound.
Alternative energy sources: Exploring the use of microwave and ultrasound irradiation to reduce reaction times and energy consumption. rsc.org
Solvent-free and aqueous synthesis: Further developing and optimizing solvent-free reaction conditions and syntheses in water or other environmentally benign solvents. mdpi.com
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Advanced Applications in Complex Natural Product Synthesis
The unique structural features of this compound make it a valuable tool in the total synthesis of complex natural products. The Boc and benzylidene groups offer orthogonal protection of the two nitrogen atoms of the hydrazine moiety, allowing for their sequential and selective functionalization. This dual-protection strategy is crucial in multi-step syntheses where precise control over reactivity is required.
The hydrazine functionality itself can be a precursor to various nitrogen-containing heterocycles, which are common motifs in natural products. tsijournals.com The ability to selectively unmask the nitrogen atoms of this compound provides a powerful method for constructing these complex molecular architectures.
Emerging applications in this field may include:
Novel cyclization strategies: Developing new methods for the construction of heterocyclic rings using this compound as a key building block.
Synthesis of novel peptide mimics: Utilizing N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. nih.gov
Development of new synthetic methodologies: Exploring the reactivity of the C=N bond and the aromatic ring of the benzylidene group to create new carbon-carbon and carbon-heteroatom bonds.
Exploration of Novel Biological Activities of Derivatives
The hydrazone scaffold is a well-established pharmacophore, and derivatives of this compound are expected to exhibit a wide range of biological activities. The broader class of hydrazones has been investigated for numerous pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. tsijournals.comekb.egnih.govnih.gov
Modifications to the benzylidene ring of this compound can significantly impact the biological activity of the resulting derivatives. By introducing various substituents onto the aromatic ring, researchers can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for specific biological targets.
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of the growth of bacteria, fungi, and other microorganisms. | Development of new antibiotics and antifungal agents. |
| Anti-inflammatory | Reduction of inflammation and associated pain. nih.gov | Treatment of inflammatory diseases such as arthritis. |
| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. ekb.egnih.gov | Management of epilepsy and other seizure disorders. |
| Anticancer | Inhibition of the growth and proliferation of cancer cells. ekb.eg | Development of new chemotherapeutic agents. |
| Antiviral | Inhibition of viral replication. nih.gov | Treatment of viral infections. |
Future research directions in this area involve:
Synthesis and screening of derivative libraries: Creating diverse libraries of this compound analogues with various substituents on the benzylidene ring and evaluating their biological activities.
Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the observed biological activities to guide the design of more potent and selective compounds.
Mechanism of action studies: Investigating the molecular mechanisms by which these derivatives exert their biological effects.
Development of Smart Protecting Group Strategies
The Boc group is a cornerstone of protecting group chemistry, valued for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. total-synthesis.com The benzylidene group, on the other hand, can be cleaved under different conditions, providing an orthogonal protecting group strategy. This dual functionality makes this compound a "smart" protecting group, allowing for the controlled, stepwise deprotection of the hydrazine nitrogens.
Future research will likely focus on expanding this concept by developing new protecting group strategies based on the this compound framework. This could involve the development of new cleavage conditions or the incorporation of additional functionalities that allow for even more precise control over the reactivity of the hydrazine moiety. A hydrazone-based directing group strategy has already been developed for the functionalization of unactivated C-H bonds, highlighting the potential for innovative applications. nih.gov
Key areas for future development include:
Orthogonal deprotection protocols: Designing new methods for the selective cleavage of the Boc and benzylidene groups in the presence of other sensitive functional groups.
Traceless protecting groups: Developing strategies where the protecting group is removed without leaving any residual atoms in the final molecule.
Protecting groups with built-in reactivity: Designing protecting groups that, upon cleavage, generate a reactive species that can participate in a subsequent transformation.
Q & A
Q. Example Protocol :
"In a study of analogous hydrazones, benzoyl chloride derivatives were condensed with hydrazides in the presence of NaOH, followed by recrystallization from ethanol to achieve >80% purity ."
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify the Boc group (tert-butyl signals at δ ~1.4 ppm for 1H and ~28 ppm for 13C) and the benzylidene proton (δ ~8.3 ppm for CH=N) .
- IR Spectroscopy : Confirm the C=O stretch of the Boc group (~1680–1720 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly loss of the Boc group (-C₄H₈O₂) .
Q. Data Contradiction Tip :
Discrepancies in NMR integration may arise from tautomerism (e.g., keto-enol forms). Use DEPT-135 or 2D HSQC to resolve ambiguities .
Advanced: How do solvent polarity and temperature affect reaction pathways in hydrazone formation?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, accelerating condensation, while non-polar solvents (e.g., toluene) may favor side reactions like Schiff base formation .
- Temperature Control : Higher temperatures (>80°C) risk Boc deprotection ; use mild conditions (<60°C) to preserve the protecting group .
- Case Study :
In microwave-assisted syntheses, ethanol at 70°C improved yields of hydrazones by 20% compared to room-temperature reactions .
Advanced: How can researchers resolve contradictions in spectral data interpretation for hydrazone derivatives?
Methodological Answer:
- Contradiction Source : Overlapping NMR signals (e.g., aromatic protons vs. CH=N) or inconsistent melting points due to polymorphism.
- Resolution Strategies :
- Use 2D NMR (COSY, NOESY) to assign overlapping protons .
- Compare experimental IR data with computational (DFT) predictions for C=N and N-H stretches .
- Perform X-ray crystallography to confirm solid-state structure, especially for polymorphic forms .
Q. Example :
A study on benzohydrazides reported conflicting 13C NMR assignments resolved via HMBC correlations to identify the hydrazone carbonyl at δ ~160 ppm .
Advanced: What design principles guide structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
- Substituent Variation : Modify the benzylidene aryl group (e.g., electron-withdrawing groups like -NO₂ enhance electrophilicity) to probe bioactivity .
- Boc Group Role : Assess its steric and electronic impact on reactivity by comparing with unprotected analogs .
- Biological Assay Design :
- Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria .
- Evaluate anticancer potential using MTT assays on cell lines (e.g., MCF-7, HeLa) .
Q. Case Study :
A Boc-protected piperazine derivative showed 95% retention of the Boc group when reacted at 50°C for 2 hours, versus 60% at 80°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
